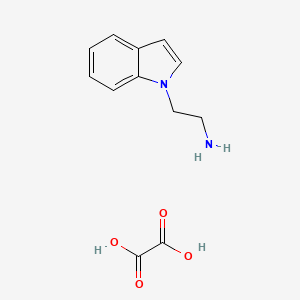
2-(1H-indol-1-yl)ethanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-1-yl)ethanamine oxalate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)ethanamine oxalate typically involves the reaction of indole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The oxalate salt is then formed by reacting the amine with oxalic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
2-(1H-indol-1-yl)ethanamine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted indole derivatives .
科学研究应用
2-(1H-indol-1-yl)ethanamine oxalate has several scientific research applications:
作用机制
The mechanism of action of 2-(1H-indol-1-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways in the body. It is believed to act on neurotransmitter receptors and other biological targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmission and other cellular processes .
相似化合物的比较
Similar Compounds
Some compounds similar to 2-(1H-indol-1-yl)ethanamine oxalate include:
Tryptamine: Another indole derivative with similar biological activities.
Serotonin: A naturally occurring neurotransmitter with an indole structure.
Melatonin: A hormone with an indole core, involved in regulating sleep.
Uniqueness
Its synthetic versatility and potential biological activities make it a valuable compound for research and industrial applications .
生物活性
2-(1H-Indol-1-yl)ethanamine oxalate, also known as tryptamine oxalate, is a compound derived from the indole structure, which is significant in various biological processes and pharmacological applications. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with ethanamine followed by the formation of the oxalate salt. The following steps outline a general synthetic route:
- Formation of Indole Core : Indole can be synthesized through Fischer indole synthesis or other methods such as cyclization reactions involving phenylhydrazine and ketones.
- Alkylation : The indole derivative is alkylated with ethanamine to form the primary amine.
- Salt Formation : The resulting amine is treated with oxalic acid to yield the oxalate salt.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to 2-(1H-indol-1-yl)ethanamine exhibit significant antimicrobial properties. For instance, derivatives have shown low minimum inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Anticancer Properties
Research has indicated that indole derivatives possess antiproliferative effects against several cancer cell lines. In particular, compounds similar to 2-(1H-indol-1-yl)ethanamine have demonstrated significant activity against A549 lung cancer cells, suggesting potential for development as anticancer agents .
Neuroprotective Effects
Indole compounds are also noted for their neuroprotective properties. Studies suggest that they may enhance neuronal survival and reduce apoptosis in neuronal cell lines exposed to stressors like corticosterone . This indicates potential applications in treating neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with various receptors and enzymes:
- Serotonin Receptor Modulation : Tryptamine derivatives are known to interact with serotonin receptors, influencing neurotransmission and potentially alleviating mood disorders .
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit cyclooxygenase (COX) enzymes, contributing to anti-inflammatory effects .
Research Findings and Case Studies
属性
IUPAC Name |
2-indol-1-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C2H2O4/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;3-1(4)2(5)6/h1-5,7H,6,8,11H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLZLFYKJMSUJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














